molecular formula C10H12N4O B12628757 2-(Azidomethyl)-N-ethylbenzamide CAS No. 918812-29-0

2-(Azidomethyl)-N-ethylbenzamide

Cat. No.: B12628757
CAS No.: 918812-29-0
M. Wt: 204.23 g/mol
InChI Key: IWAGIVQVPBTYTA-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-N-ethylbenzamide is an organic compound characterized by the presence of an azido group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of N-ethylbenzamide with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions . The reaction proceeds through nucleophilic substitution, where the azido group replaces a leaving group, such as a halide, on the benzamide ring.

Industrial Production Methods: Industrial production of 2-(Azidomethyl)-N-ethylbenzamide may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 2-(Azidomethyl)-N-ethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Azidomethyl)-N-ethylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-N-ethylbenzamide primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles. This reactivity is exploited in click chemistry for the efficient and selective formation of covalent bonds . The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions.

Comparison with Similar Compounds

  • 2-(Azidomethyl)benzamide
  • N-ethyl-2-(azidomethyl)aniline
  • 2-(Azidomethyl)-N-methylbenzamide

Comparison: 2-(Azidomethyl)-N-ethylbenzamide is unique due to the presence of both an azido group and an ethyl group on the benzamide structure. This combination enhances its reactivity and versatility in various chemical reactions compared to similar compounds that may lack one of these functional groups .

Properties

CAS No.

918812-29-0

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

2-(azidomethyl)-N-ethylbenzamide

InChI

InChI=1S/C10H12N4O/c1-2-12-10(15)9-6-4-3-5-8(9)7-13-14-11/h3-6H,2,7H2,1H3,(H,12,15)

InChI Key

IWAGIVQVPBTYTA-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=CC=C1CN=[N+]=[N-]

Origin of Product

United States

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